3-[2-(Benzyloxy)phenyl]thiophene
Description
General Significance of Thiophene (B33073) Derivatives in Organic Chemistry
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are cornerstones of modern organic and medicinal chemistry. nih.govresearchgate.net First discovered as a contaminant in coal tar benzene (B151609), thiophene exhibits aromatic properties similar to benzene, and its core structure is found in a variety of natural products. nih.govresearchgate.netnih.gov
The significance of thiophene derivatives stems from their remarkable versatility. In medicinal chemistry, the thiophene ring is considered a "privileged scaffold," meaning it is a common feature in many biologically active compounds. nih.gov It often serves as a bioisostere for a benzene ring; substituting a phenyl group with a thienyl group in a drug molecule can maintain or even enhance biological activity. nih.govnih.gov Thiophene-based compounds have demonstrated a wide array of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. researchgate.netcognizancejournal.com
Beyond pharmaceuticals, thiophene derivatives are crucial in materials science. smolecule.com Polymers incorporating thiophene units, such as polythiophenes, are renowned for their conductive properties. This has led to their application in the development of organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and transistors. smolecule.comnih.gov The stability and electronic characteristics of the thiophene ring make it an invaluable building block for creating novel functional materials. nih.gov
Unique Structural Features and Synthetic Challenges Posed by 3-[2-(Benzyloxy)phenyl]thiophene
The core of the molecule is a 3-arylthiophene, a class of compounds where a phenyl group is directly attached to the thiophene ring. This arrangement allows for electronic communication between the two aromatic systems. The addition of the benzyloxy group introduces further complexity and functionality. This group consists of a flexible benzyl (B1604629) portion linked to the phenyl ring via an ether linkage, adding a degree of conformational freedom and potential for specific interactions, particularly in a biological context. The reactivity of the compound is influenced by all three components: the electron-rich thiophene ring is susceptible to electrophilic substitution, while the benzyloxy group can engage in nucleophilic substitution reactions. smolecule.com
Key challenges in such syntheses often include:
Regioselectivity: Ensuring the coupling occurs at the correct positions on both the thiophene and phenyl rings.
Precursor Synthesis: The preparation of the functionalized starting materials, such as the benzyloxy-substituted phenyl halide, can be a multi-step process itself.
Reaction Optimization: Achieving high yields and minimizing side-products often requires careful selection of catalysts, ligands, bases, and solvents. The synthesis of related benzothiophene (B83047) structures, for example, shows that reaction conditions can be critical for controlling isomer formation. nih.gov
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | 3-[2-(phenylmethoxy)phenyl]thiophene |
| Molecular Formula | C₁₇H₁₄OS |
| Molecular Weight | 266.4 g/mol |
| Monoisotopic Mass | 266.07653624 g/mol |
| XLogP3 | 4.7 |
| Hydrogen Bond Acceptor Count | 1 |
Data sourced from chemical databases. smolecule.com
Overview of Research Trajectories Involving the Compound
While specific research focusing exclusively on this compound is limited, its structure suggests several promising research directions based on the well-established activities of its constituent motifs.
Medicinal Chemistry: The primary research trajectory for a molecule like this is in drug discovery. Thiophene-containing compounds are actively investigated for a multitude of pharmacological effects. nih.govresearchgate.net The presence of the thiophene ring in this compound suggests it could be explored for:
Anticancer Activity: Many thiophene derivatives are evaluated for their ability to inhibit cancer cell proliferation. nih.gov
Antimicrobial and Antifungal Properties: The thiophene nucleus is a component of several antimicrobial agents. smolecule.com
Enzyme Inhibition: The benzyloxy group is a known pharmacophore in the design of enzyme inhibitors. For instance, benzyloxy-containing structures have been key in developing inhibitors for monoamine oxidase (MAO), an important enzyme target for neurological disorders.
The compound could serve as a lead structure, where variations to the thiophene, phenyl, or benzyl rings could be systematically made to optimize binding to biological targets and improve therapeutic efficacy. smolecule.com
Materials Science: Given the importance of thiophenes in organic electronics, another research avenue is in materials science. smolecule.comnih.gov As a 3-arylthiophene, this compound could be investigated as a building block for more complex conjugated systems. Potential applications include its use as a monomer or dopant in the creation of:
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are frequently used in the hole-transporting or emissive layers of OLEDs. smolecule.com
Organic Photovoltaics (OPVs): The electronic properties of thiophenes make them suitable for use in organic solar cells.
The benzyloxy group could be used to tune the solubility and processing characteristics of any resulting polymers, a critical factor in the fabrication of electronic devices.
Synthetic Methodology: The molecule also serves as an interesting target for the development of new synthetic methods. Devising an efficient, high-yield synthesis for this compound and its analogs would be a valuable contribution to the field of organic synthesis, particularly in the area of palladium-catalyzed cross-coupling reactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14OS |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-(2-phenylmethoxyphenyl)thiophene |
InChI |
InChI=1S/C17H14OS/c1-2-6-14(7-3-1)12-18-17-9-5-4-8-16(17)15-10-11-19-13-15/h1-11,13H,12H2 |
InChI Key |
ZUAMNSPAISPICD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 2 Benzyloxy Phenyl Thiophene
Historical Development of Synthetic Routes to the Compound
While a detailed, step-by-step historical timeline for the synthesis of 3-[2-(Benzyloxy)phenyl]thiophene is not extensively documented in early chemical literature, its synthesis can be contextualized within the broader evolution of thiophene (B33073) chemistry. Early methods for thiophene synthesis were often harsh and lacked regiochemical control. However, the advent of modern organometallic chemistry, particularly transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, revolutionized the construction of complex biaryl and heteroaryl systems. The development of Suzuki, Stille, and Negishi couplings, among others, provided chemists with powerful tools to selectively form carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of this compound would have become significantly more feasible and efficient with the establishment of these now-standard synthetic protocols.
Convergent and Linear Synthetic Approaches
The synthesis of a molecule like this compound can be approached through either a linear or a convergent strategy.
Key Carbon-Carbon Bond Forming Reactions in its Synthesis
The cornerstone of a convergent synthesis for this compound is the formation of the carbon-carbon bond between the thiophene and phenyl rings. Transition metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis of 3-arylthiophenes. The most common examples include the Suzuki, Stille, and Negishi reactions. A plausible and widely used strategy for synthesizing this compound would involve the coupling of a 3-substituted thiophene with a 2-substituted benzyloxyphenyl derivative.
A representative Suzuki coupling reaction would involve the reaction of 3-thienylboronic acid with a 2-benzyloxyphenyl halide (e.g., 1-benzyloxy-2-bromobenzene) in the presence of a palladium catalyst and a base.
Table 1: Plausible Suzuki Coupling for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |
| 3-Thienylboronic acid | 1-Benzyloxy-2-bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water |
Alternatively, a Stille coupling could be employed, using a 3-thienylstannane derivative and a 2-benzyloxyphenyl halide. While effective, the toxicity of organotin compounds makes the Suzuki coupling a more popular choice in many applications. organic-chemistry.orgwikipedia.org The Negishi coupling, utilizing an organozinc reagent, offers another powerful alternative. researchgate.net
The success of these cross-coupling reactions is highly dependent on the choice of the palladium catalyst and its associated ligands. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's efficiency and selectivity.
For the coupling of a 3-thienyl nucleophile with a benzyloxyphenyl electrophile, common and effective ligands include phosphines. Triphenylphosphine (PPh₃) is a classic and versatile ligand, often used in the form of Pd(PPh₃)₄. libretexts.org However, for more challenging couplings, or to improve reaction rates and yields, more sophisticated ligands are often employed. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), have been shown to be highly effective in a wide range of cross-coupling reactions, including those involving heteroaryl substrates. organic-chemistry.org The choice of ligand can also influence the required reaction temperature and catalyst loading.
Catalyst optimization involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands to find the combination that provides the highest yield of the desired product with the lowest catalyst loading and under the mildest possible conditions. The choice of base and solvent system is also critical and must be optimized for each specific substrate pairing.
Transition metal-catalyzed cross-coupling reactions generally exhibit a broad substrate scope, tolerating a wide variety of functional groups on both coupling partners. libretexts.org This is a significant advantage for the synthesis of complex molecules. In the context of synthesizing this compound, the benzyloxy group is generally stable under the conditions of most palladium-catalyzed couplings.
However, limitations can arise. Steric hindrance around the coupling sites on either the thiophene or the phenyl ring can impede the reaction. For instance, bulky substituents adjacent to the coupling site may require more reactive catalysts or harsher reaction conditions. The electronic properties of the substrates can also play a role; electron-withdrawing or electron-donating groups can influence the rate of oxidative addition and other steps in the catalytic cycle. While 3-bromothiophene (B43185) and 2-(benzyloxy)phenylboronic acid are commercially available starting materials, the synthesis of more complex or substituted derivatives for either fragment would need to be considered in a comprehensive synthetic plan. wikipedia.orgsamaterials.comsigmaaldrich.comscbt.comchemspider.com
Intramolecular Cyclization Reactions for Thiophene Core Formation
An alternative to the cross-coupling approach is the construction of the thiophene ring itself through an intramolecular cyclization reaction, with the benzyloxyphenyl group already attached to one of the precursors. Several named reactions are available for thiophene synthesis, including the Gewald, Fiesselmann, and Paal-Knorr syntheses.
The Gewald reaction is a multicomponent reaction that typically yields 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. organic-chemistry.orgwikipedia.orgmedjchem.com Adapting this to form this compound would be challenging as it would introduce an amino group at the 2-position, which would then need to be removed.
The Fiesselmann thiophene synthesis allows for the preparation of hydroxy- or aminothiophenes from α,β-acetylenic esters or nitriles and thioglycolic acid derivatives. wikipedia.orgresearchgate.net Similar to the Gewald reaction, this would introduce a functional group on the thiophene ring that is not present in the final target molecule, necessitating further synthetic steps.
The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfur source. sigmaaldrich.com Synthesizing the required 1,4-dicarbonyl precursor already bearing the 2-benzyloxyphenyl substituent would likely be a complex endeavor in itself, making this a less direct route.
While intramolecular cyclization reactions are powerful tools for the synthesis of many thiophene derivatives, for a specific substitution pattern like that in this compound, a convergent approach using a cross-coupling reaction is generally more straightforward and efficient. The challenge in applying intramolecular cyclization lies in the synthesis of a suitable acyclic precursor that will cyclize with the desired regiochemistry to give the 2,3-disubstituted thiophene without introducing unwanted functional groups.
Other Coupling and Functionalization Strategies
Beyond the more common Suzuki and Stille couplings, the synthesis of this compound and related 3-arylthiophenes can be accomplished through several other powerful cross-coupling and functionalization reactions. These methods offer alternative routes that may provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of this compound, this could involve the reaction of a 3-thienyl Grignard reagent with 1-(benzyloxy)-2-halobenzene, or conversely, 2-(benzyloxy)phenylmagnesium halide with a 3-halothiophene. The Kumada coupling is one of the earliest developed cross-coupling reactions and can be particularly useful for large-scale synthesis due to the relatively low cost of the catalysts and starting materials. wikipedia.orgorganic-chemistry.org An improved process for the Kumada coupling reaction for producing 3-arylthiophenes has been developed, highlighting its relevance in synthesizing this class of compounds. google.com
Hiyama Coupling: The Hiyama coupling utilizes an organosilicon compound and an organic halide in the presence of a palladium catalyst and a fluoride (B91410) activator. organic-chemistry.orgwikipedia.org A potential route to this compound would involve the coupling of a 3-thienylsilane with 1-(benzyloxy)-2-halobenzene or 2-(benzyloxy)phenylsilane with a 3-halothiophene. Organosilanes are known for their stability and low toxicity, making the Hiyama coupling an attractive alternative. mdpi.com Recent advancements have led to the development of fluoride-free Hiyama couplings, which expands the compatibility of the reaction with sensitive functional groups that might be cleaved by fluoride ions. wikipedia.org
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, typically catalyzed by a palladium or nickel complex. wikipedia.org The synthesis of the target molecule could be achieved by coupling a 3-thienylzinc halide with 1-(benzyloxy)-2-halobenzene. Organozinc reagents are known for their high functional group tolerance and reactivity, often allowing for milder reaction conditions compared to Grignard reagents. nih.gov The Negishi coupling is widely used in the synthesis of complex molecules due to its reliability and selectivity. wikipedia.org
Direct C-H Arylation: Emerging as a more atom- and step-economical approach, direct C-H arylation involves the coupling of a C-H bond of one aromatic ring with a C-X (where X is a halide or triflate) bond of another. organic-chemistry.orgmdpi.com For the synthesis of this compound, this could involve the direct arylation of thiophene at the 3-position with 1-(benzyloxy)-2-halobenzene. This strategy avoids the pre-functionalization of the thiophene ring with an organometallic or organoboron group, thus shortening the synthetic sequence.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. This methodology can be applied to the C-H arylation of heteroarenes. rsc.org In the context of synthesizing this compound, a photocatalytic approach could enable the coupling of thiophene with a suitable benzyloxy-substituted aryl partner, potentially an aryl diazonium salt or halide, through a radical-mediated pathway. This method offers an alternative to traditional transition-metal-catalyzed cross-coupling reactions.
| Coupling Reaction | Thiophene Reagent | Phenyl Reagent | Catalyst | Key Features |
| Kumada | 3-Thienylmagnesium halide | 1-(Benzyloxy)-2-halobenzene | Ni or Pd | Economical, suitable for large scale. wikipedia.orgorganic-chemistry.orggoogle.com |
| Hiyama | 3-Thienylsilane | 1-(Benzyloxy)-2-halobenzene | Pd | Stable and low-toxicity silicon reagents. organic-chemistry.orgwikipedia.orgmdpi.com |
| Negishi | 3-Thienylzinc halide | 1-(Benzyloxy)-2-halobenzene | Ni or Pd | High functional group tolerance, mild conditions. wikipedia.orgnih.gov |
| Direct C-H Arylation | Thiophene | 1-(Benzyloxy)-2-halobenzene | Pd | Atom- and step-economical. organic-chemistry.orgmdpi.com |
| Photoredox Catalysis | Thiophene | 1-(Benzyloxy)-2-aryl halide/diazonium | Photocatalyst | Mild conditions, radical pathway. rsc.org |
Regioselectivity and Stereochemical Control in the Synthesis of this compound
Regioselectivity: The regioselective synthesis of 3-substituted thiophenes is a critical aspect, as thiophene has two distinct reactive positions (C2 and C5, which are more reactive, and C3 and C4, which are less reactive). In the case of direct C-H functionalization of an unsubstituted thiophene to introduce the 2-(benzyloxy)phenyl group at the 3-position, achieving high regioselectivity can be challenging. However, by starting with a 3-substituted thiophene (e.g., 3-bromothiophene or 3-thienylboronic acid), the regiochemistry of the coupling is predetermined.
When considering direct C-H arylation of a substituted thiophene, the directing effects of the existing substituent play a crucial role. For instance, in a 3-substituted thiophene, functionalization can occur at either the C2 or C5 position, and the outcome can often be controlled by the choice of catalyst and reaction conditions.
Stereochemical Control and Atropisomerism: The molecule this compound has the potential to exhibit atropisomerism, a type of axial chirality arising from restricted rotation around the C-C single bond connecting the thiophene and phenyl rings. This restricted rotation is due to steric hindrance between the substituents on the ortho positions of both rings. In this specific molecule, the benzyloxy group on the phenyl ring and any potential substituents on the C2 or C4 positions of the thiophene ring would influence the rotational barrier.
The synthesis of axially chiral biaryls is a significant area of research, and several strategies can be employed to control the stereochemistry of such compounds. rsc.orgrsc.orgchemrxiv.orgnih.gov Asymmetric cross-coupling reactions, utilizing chiral ligands on the metal catalyst, can induce enantioselectivity in the formation of the biaryl axis. The choice of a suitable chiral ligand is crucial for achieving high enantiomeric excess.
The rotational barrier in ortho-substituted biaryls is influenced by the size and electronic properties of the ortho substituents. nih.govnih.gov A larger benzyloxy group would contribute to a higher rotational barrier compared to a smaller hydroxyl group. The conformational stability of such atropisomers can be studied using techniques like variable-temperature NMR and computational methods. rsc.orgnih.gov The development of synthetic methods for atropisomeric 3-arylthiophenes is an active area of research. rsc.orgrsc.org
| Aspect | Description |
| Regioselectivity | Starting with a 3-functionalized thiophene ensures the desired connectivity. In direct C-H functionalization, regioselectivity is a key challenge. |
| Stereochemistry | Potential for atropisomerism due to restricted rotation around the aryl-thiophene bond. |
| Control of Atropisomerism | Can be achieved through asymmetric catalysis using chiral ligands to favor the formation of one enantiomer over the other. rsc.orgrsc.orgchemrxiv.orgnih.gov |
| Factors Influencing Rotational Barrier | Steric bulk of the ortho-substituents (e.g., the benzyloxy group) on both the phenyl and thiophene rings. nih.govnih.gov |
Protection and Deprotection Strategies for Functional Groups
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 2-hydroxyphenylboronic acid or a related precursor is typically protected as a benzyl (B1604629) ether to prevent unwanted side reactions during the cross-coupling step. The benzyl group is stable under a wide range of reaction conditions, including those commonly employed in palladium-catalyzed cross-coupling reactions.
Deprotection of the Benzyl Ether: The removal of the benzyl protecting group to yield the corresponding phenol (B47542) is a key final step. Several methods are available for the deprotection of benzyl ethers, and the choice of method depends on the sensitivity of other functional groups present in the molecule, particularly the thiophene ring. wikipedia.orgwikipedia.org
Common deprotection methods include:
Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a palladium catalyst (e.g., Pd/C). However, care must be taken as some conditions can lead to the reduction of the thiophene ring.
Transfer Hydrogenolysis: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst can be a milder alternative to using hydrogen gas. wikipedia.org
Lewis Acid Cleavage: Strong Lewis acids can cleave benzyl ethers, but this method is often harsh and may not be suitable for molecules with acid-sensitive functional groups.
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, especially p-methoxybenzyl (PMB) ethers. wikipedia.org
Iodine-Triethylsilane System: A practical method for the deprotection of aryl benzyl ethers, which has been shown to be compatible with a thiophene ring, involves the use of diiodine and triethylsilane. google.com
| Deprotection Method | Reagents | Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | Potential for thiophene ring reduction. wikipedia.org |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Milder than direct hydrogenation. wikipedia.org |
| Lewis Acid Cleavage | e.g., BBr₃ | Harsh conditions, potential for side reactions. |
| Oxidative Cleavage | DDQ | Generally more effective for electron-rich benzyl ethers. wikipedia.org |
| Iodine-Triethylsilane | I₂, Et₃SiH | Shown to be compatible with a thiophene ring. google.com |
Green Chemistry Principles Applied to the Synthesis of the Compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and the development of more sustainable catalytic systems.
Green Solvents: Traditional cross-coupling reactions often employ volatile and hazardous organic solvents. The use of greener alternatives is a major goal in sustainable synthesis.
Water: Suzuki-Miyaura cross-coupling reactions can often be performed in aqueous media, sometimes with the aid of a surfactant to facilitate the reaction between the organic substrates. mdpi.com
Ionic Liquids (ILs): These are salts with low melting points that can act as non-volatile and recyclable solvents for cross-coupling reactions. scite.airesearchgate.netmdpi.com They can also play a role in stabilizing the catalyst.
Energy Efficiency:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. researchgate.netacs.orgnih.govajgreenchem.com Microwave-assisted Suzuki couplings and other multicomponent reactions for the synthesis of heterocyclic compounds have been well-documented. acs.orgnih.gov
Sonochemistry (Ultrasound): The use of ultrasound can also enhance reaction rates and yields in cross-coupling reactions by promoting mass transfer and catalyst activation through acoustic cavitation. organic-chemistry.orgmdpi.comchemrxiv.orgresearchgate.netacs.orgacs.orgnih.govmdpi.commdpi.com Ultrasound-promoted Suzuki reactions have been shown to be effective, even in greener solvent systems. mdpi.comchemrxiv.orgresearchgate.netacs.org
Sustainable Catalysis:
Catalyst Recovery and Reuse: The development of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused is a key principle of green chemistry.
Ligand-Free Conditions: In some cases, cross-coupling reactions can be performed under ligand-free conditions, which simplifies the reaction setup and reduces waste.
| Green Chemistry Principle | Application in Synthesis |
| Green Solvents | Use of water or ionic liquids as reaction media. mdpi.comscite.airesearchgate.netmdpi.com |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. researchgate.netacs.orgnih.govajgreenchem.com Ultrasound to enhance reaction rates. organic-chemistry.orgmdpi.comchemrxiv.orgresearchgate.netacs.orgacs.orgnih.govmdpi.commdpi.com |
| Sustainable Catalysis | Development of recyclable catalysts and ligand-free reaction conditions. |
Advanced Spectroscopic and Structural Elucidation Techniques for 3 2 Benzyloxy Phenyl Thiophene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic compounds in solution. For 3-[2-(Benzyloxy)phenyl]thiophene , a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.
¹H NMR would provide initial information on the number of different proton environments, their chemical shifts, and their coupling patterns. The aromatic region would be complex, showing signals for the protons of the thiophene (B33073) ring and the two phenyl rings. The benzylic protons (CH₂) would appear as a characteristic singlet, and its chemical shift would confirm the presence of the ether linkage.
¹³C NMR spectroscopy, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would reveal the number of distinct carbon environments, distinguishing between methyl, methylene, methine, and quaternary carbons.
Two-Dimensional NMR Correlations (COSY, HSQC, HMBC, NOESY)
To resolve ambiguities and establish connectivity, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the individual ring systems. For instance, it would help trace the connectivity of the protons on the thiophene ring and on each of the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for connecting the different structural fragments of the molecule. For example, it would show correlations between the benzylic protons and the carbons of the phenyl ring they are attached to, as well as the ether oxygen-linked carbon. It would also be instrumental in confirming the connection point between the thiophene and the phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining the preferred conformation of the molecule in solution.
| 2D NMR Technique | Purpose for this compound Analysis | Expected Correlations |
| COSY | Identify ¹H-¹H spin systems within the thiophene and phenyl rings. | Correlations between adjacent protons on each aromatic ring. |
| HSQC | Correlate each proton to its directly attached carbon atom. | One-bond correlations for all C-H pairs. |
| HMBC | Establish connectivity between different molecular fragments. | Correlations between benzylic protons and phenyl carbons, and between thiophene and phenyl ring protons/carbons. |
| NOESY | Determine the through-space proximity of protons to deduce conformation. | Correlations between protons on the benzyloxy group and the adjacent phenyl ring, and between the thiophene and phenyl rings. |
Conformational Analysis via NMR Spectroscopic Data
The relative orientation of the thiophene and the benzyloxy-substituted phenyl ring is not fixed and can rotate around the C-C single bond. The preferred conformation in solution can be inferred from NOESY data. Spatial proximities indicated by NOE cross-peaks would reveal the most populated rotameric states. For instance, observing NOEs between specific protons of the thiophene ring and the ortho-protons of the phenyl ring would provide direct evidence for their spatial arrangement.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy provides information about the functional groups present in a molecule and serves as a unique "fingerprint."
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of This compound would exhibit characteristic absorption bands. Key expected vibrations include:
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the benzylic CH₂ group around 2850-2960 cm⁻¹.
C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.
A strong C-O-C stretching vibration for the ether linkage, typically in the 1000-1300 cm⁻¹ range.
The C-S stretching vibration of the thiophene ring, which is often weaker and can be found in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and aromatic systems. The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C-S bond of the thiophene ring.
| Spectroscopic Technique | Expected Vibrational Bands for this compound |
| FT-IR | ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2960-2850 cm⁻¹ (Aliphatic C-H stretch), ~1600-1450 cm⁻¹ (Aromatic C=C stretch), ~1300-1000 cm⁻¹ (C-O-C stretch) |
| Raman | Strong signals for aromatic ring breathing modes and C-S stretching. |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of This compound could be grown, this technique would provide a wealth of information, including:
Exact bond lengths and bond angles for all atoms in the molecule.
The dihedral angle between the planes of the thiophene and phenyl rings, providing a definitive picture of the molecule's conformation in the crystalline state.
Intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern how the molecules pack together in the crystal lattice.
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the unambiguous determination of its elemental formula. For This compound (C₁₇H₁₄OS), the expected exact mass would be calculated and compared to the experimentally measured value.
Furthermore, by inducing fragmentation of the molecular ion (e.g., through electron impact or collision-induced dissociation), the mass spectrum provides valuable structural information. The fragmentation pattern is a characteristic fingerprint of the molecule. For This compound , key fragmentation pathways would likely involve:
Cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) and a phenoxyphenylthiophene radical cation.
Loss of the entire benzyloxy group.
Fragmentation of the thiophene ring.
Analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.
| Mass Spectrometry Data | Information Provided |
| Exact Mass (HRMS) | Unambiguous determination of the molecular formula (C₁₇H₁₄OS). |
| Fragmentation Pattern | Structural confirmation through characteristic cleavage pathways, such as the loss of the benzyl group. |
Theoretical and Computational Chemistry Studies of 3 2 Benzyloxy Phenyl Thiophene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 3-[2-(benzyloxy)phenyl]thiophene. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy.
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals, Charge Distribution)
The electronic structure of a molecule is key to understanding its reactivity, optical properties, and intermolecular interactions. For this compound, the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability, likely from the thiophene (B33073) ring. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, distributed across the aromatic system. |
| HOMO-LUMO Gap | 4.6 eV | Suggests high kinetic stability and low reactivity. |
Note: The data presented in this table are hypothetical and representative of values expected from DFT calculations.
Conformational Landscape and Energy Minima Identification
The presence of single bonds in this compound allows for considerable conformational flexibility. The rotation around the bond connecting the phenyl and thiophene rings, as well as the bonds within the benzyloxy group, gives rise to a complex potential energy surface with multiple local energy minima. Identifying the global minimum energy conformation is crucial, as it represents the most stable and populated structure of the molecule under thermal equilibrium.
Computational methods, such as relaxed potential energy surface scans, can systematically explore the conformational landscape. By rotating key dihedral angles and calculating the corresponding energy, a map of stable and unstable conformations can be generated. These studies would likely identify several low-energy conformers, with the relative populations determined by their Boltzmann distribution. The interplay of steric hindrance between the aromatic rings and non-covalent interactions, such as intramolecular hydrogen bonding or π-stacking, would govern the preferred conformations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can be used to interpret and verify experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies is particularly valuable.
By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can aid in the assignment of experimental signals, especially for complex aromatic regions. Similarly, the calculation of the vibrational frequencies and their corresponding intensities can produce a theoretical IR spectrum. The characteristic vibrational modes, such as C-H stretching of the aromatic rings, C-S stretching of the thiophene ring, and C-O-C stretching of the ether linkage, can be identified and compared with experimental IR spectra to confirm the molecule's structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Thiophene C2 | 125.4 |
| Thiophene C3 | 138.1 |
| Thiophene C4 | 128.9 |
| Thiophene C5 | 124.2 |
| Phenyl C1' (attached to thiophene) | 135.6 |
| Phenyl C2' (attached to benzyloxy) | 155.8 |
Note: The data presented in this table are hypothetical and representative of values expected from GIAO-DFT calculations.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent.
For this compound, MD simulations can reveal the dynamic transitions between different conformations, providing a more realistic picture of its structural behavior in solution. By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform), the effect of solvation on the conformational preferences can be investigated. The simulations can quantify the time spent in different conformational states and the energy barriers for interconversion. Furthermore, the analysis of radial distribution functions from MD trajectories can provide detailed information about the solvation shell structure and specific solute-solvent interactions.
Reaction Mechanism Elucidation through Computational Modeling (Transition State Analysis, Reaction Path Optimization)
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactivity. By modeling the potential energy surface of a reaction, key stationary points—reactants, products, intermediates, and transition states—can be identified.
Transition state theory is central to this analysis. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is directly related to the reaction rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are employed to find these elusive transition state structures.
Once a transition state is located, the Intrinsic Reaction Coordinate (IRC) method can be used to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. This reaction path optimization provides a detailed, step-by-step visualization of the bond-breaking and bond-forming processes, offering a level of mechanistic detail that is often difficult to obtain through experimental means alone.
Reactivity Patterns and Chemical Transformations of 3 2 Benzyloxy Phenyl Thiophene
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring System
The thiophene ring is known to be more reactive towards electrophilic aromatic substitution than benzene (B151609). wikipedia.orgslideshare.net In 3-[2-(benzyloxy)phenyl]thiophene, the substitution pattern is influenced by the directing effects of both the aryl substituent at the 3-position and the sulfur heteroatom.
Generally, electrophilic substitution on 3-substituted thiophenes can occur at the C2, C4, or C5 positions. The presence of the 2-(benzyloxy)phenyl group at the C3 position directs incoming electrophiles primarily to the C2 and C5 positions, which are α to the sulfur atom and thus highly activated. wikipedia.org The reactivity order for electrophilic substitution in five-membered heterocycles is generally pyrrole (B145914) > furan (B31954) > thiophene > benzene. slideshare.netpharmaguideline.com
Common electrophilic substitution reactions applicable to the thiophene ring in this compound include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) typically at the C2 and/or C5 positions. Thiophene brominates at a rate 107 times faster than benzene. wikipedia.org
Nitration: Introduction of a nitro group (NO₂), usually with a mixture of nitric and sulfuric acids. byjus.com
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. byjus.com
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively, using a Lewis acid catalyst. derpharmachemica.com Acylation often occurs preferentially at the α-position. derpharmachemica.com
The specific regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile.
Reactions at the Benzyloxy Moiety (e.g., Cleavage, Functionalization)
The benzyloxy group (BnO-) is a common protecting group for alcohols and phenols due to its relative stability and the various methods available for its cleavage. wikipedia.orgorganic-chemistry.org
Cleavage of the Benzyl (B1604629) Ether:
The C-O bond of the benzyl ether can be cleaved under several conditions to yield the corresponding phenol (B47542). Common methods include:
Hydrogenolysis: This is a mild and widely used method involving catalytic hydrogenation (H₂ gas) over a palladium on carbon (Pd/C) catalyst. wikipedia.orgyoutube.com This reaction is often high-yielding and produces toluene (B28343) as a byproduct. youtube.com
Acidic Cleavage: Strong acids can cleave benzyl ethers, although this method is less common due to its harshness and potential for side reactions on other parts of the molecule. organic-chemistry.org
Oxidative Cleavage: Oxidation can convert the benzyl ether to a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org
Lewis Acid-Mediated Cleavage: Reagents like boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can selectively cleave benzyl ethers under mild conditions, tolerating a range of other functional groups. organic-chemistry.org
| Deprotection Method | Reagents | Byproducts | Key Features |
| Hydrogenolysis | H₂, Pd/C | Toluene | Mild, high-yielding |
| Acidic Cleavage | Strong acids (e.g., HBr, HI) | Benzyl halide | Harsh conditions |
| Oxidative Cleavage | Oxidizing agent, then base | Benzoic acid | Two-step process |
| Lewis Acid Cleavage | BCl₃·SMe₂ | - | Mild, selective |
Functionalization at the Benzylic Position:
The benzylic carbon of the benzyloxy group is susceptible to functionalization due to the stability of the resulting benzylic radical, cation, or anion. wikipedia.org
Radical Halogenation: Reactions like the Wohl-Ziegler reaction can introduce a bromine atom at the benzylic position. wikipedia.org
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid. wikipedia.org Selective oxidation to a carbonyl can be achieved with reagents like chromium trioxide-3,5-dimethylpyrazole complex. wikipedia.org
Reactions Involving the Phenyl Ring (e.g., Directed Ortho Metalation, Further Functionalization)
The benzyloxy group can act as a directed metalation group (DMG), facilitating the regioselective functionalization of the attached phenyl ring.
Directed Ortho Metalation (DoM):
The oxygen atom of the benzyloxy group can coordinate to an organolithium reagent, such as n-butyllithium or t-butyllithium, directing deprotonation (lithiation) to the ortho position on the phenyl ring. acs.orgnih.govresearchgate.netacs.org However, a competing reaction is the lithiation at the benzylic position. acs.org The α-lithiobenzyloxy group, generated by selective α-lithiation, can itself act as a directed metalation group, leading to o-lithiophenyl α-lithiobenzyl ethers. acs.orgnih.govresearchgate.netacs.org
This ortho-lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents at the position adjacent to the benzyloxy group.
Electrophilic Aromatic Substitution on the Phenyl Ring:
While the phenyl ring is generally less reactive than the thiophene ring, it can still undergo electrophilic aromatic substitution. The benzyloxy group is an activating, ortho, para-directing group. wikipedia.org This means that incoming electrophiles will preferentially add to the positions ortho or para to the benzyloxy substituent. However, the presence of the bulky thiophene substituent may sterically hinder the ortho position.
Formation of Polycyclic and Fused-Ring Systems Incorporating the Thiophene Moiety
The structure of this compound provides a scaffold for the synthesis of various polycyclic and fused-ring systems, which are of interest in materials science and medicinal chemistry. nih.govnih.gov
One key transformation is the intramolecular cyclization to form thieno-fused systems. For example, after cleavage of the benzyl ether to the corresponding phenol, an intramolecular cyclization could lead to the formation of a benzothienofuran system.
Furthermore, the strategic functionalization of both the thiophene and phenyl rings can set the stage for subsequent cyclization reactions. For instance, introducing appropriate functional groups via electrophilic substitution or directed metalation can enable palladium-catalyzed cross-coupling reactions or other cyclization strategies to build more complex polycyclic aromatic hydrocarbons. The synthesis of thieno[3,2-b]thiophenes, for example, often involves the cyclization of suitably substituted thiophenes. nih.govresearchgate.netmdpi.com
Oxidation and Reduction Chemistry of the Compound
Oxidation:
The thiophene ring can be oxidized, although it is relatively resistant compared to non-aromatic sulfides. wikipedia.org Oxidation can occur at the sulfur atom to form a thiophene S-oxide or at the double bonds. wikipedia.org The oxidation of 3-alkylthiophenes can lead to the formation of radical cations. researchgate.net The benzylic position of the benzyloxy group can also be oxidized to a carbonyl group or a carboxylic acid. wikipedia.org Oxidation of thiols, which could be synthesized from the thiophene ring, can lead to various sulfur-containing acids. nih.gov
Reduction:
Both the thiophene and benzene rings can be reduced, though typically under harsh conditions.
Catalytic Hydrogenation: While selective reduction of other functional groups is possible, forcing conditions such as high pressure and temperature with catalysts like platinum or rhodium can hydrogenate both aromatic rings to the corresponding cyclohexane (B81311) and tetrahydrothiophene (B86538) derivatives. pressbooks.publumenlearning.comlibretexts.org
Birch Reduction: This dissolving metal reduction (e.g., sodium or lithium in liquid ammonia (B1221849) with an alcohol) can reduce the benzene ring to a 1,4-cyclohexadiene (B1204751) derivative. lumenlearning.com The reactivity in a Birch reduction is increased by electron-withdrawing groups and decreased by electron-donating groups like the benzyloxy group. lumenlearning.com
The benzyl ether can also be cleaved via reduction as discussed in section 5.2. wikipedia.org
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Scaffolds with Defined Architectures
The structural framework of 3-[2-(Benzyloxy)phenyl]thiophene is ideally suited for intramolecular cyclization reactions, leading to the formation of complex, fused heterocyclic systems. A primary transformation involves the deprotection of the benzyl (B1604629) group to reveal a phenol (B47542), which can then react with the adjacent thiophene (B33073) ring.
One of the most significant applications is the synthesis of thieno[3,2-c]chromenes and related oxygen-containing polycyclic aromatic compounds. Electrophilic cyclization is a key strategy for forming these scaffolds. researchgate.netnih.gov This process is often initiated by removing the benzyl protecting group, followed by an acid-catalyzed or metal-mediated intramolecular reaction where the phenolic oxygen attacks the thiophene ring. The specific reaction conditions can be tailored to control the regioselectivity of the cyclization.
Furthermore, the thiophene ring itself can be a platform for annulation. researchgate.net By introducing appropriate functional groups onto the thiophene core of the parent molecule, further cyclizations can be induced to build even more complex, multi-ring systems. mdpi.com For instance, functionalization at the 2- or 4-position of the thiophene ring in a derivative of this compound could enable subsequent ring-closing reactions to form thienothiophenes or other elaborate heterocyclic structures. researchgate.net
Table 1: Examples of Heterocyclic Scaffolds Derived from Phenylthiophene Precursors
| Precursor Type | Cyclization Strategy | Resulting Heterocyclic Scaffold | Potential Application Area |
|---|---|---|---|
| 2-Phenol-substituted thiophene | Acid-catalyzed dehydration | Thieno[c]chromene | Organic Electronics, Pharmaceuticals |
| 2-Alkynylthioanisole | Electrophilic cyclization | Benzo[b]thiophene | Pharmaceuticals, Functional Materials researchgate.net |
Utilization in the Synthesis of Ligands for Catalysis (Non-Biological Contexts)
Thiophene-containing molecules are recognized for their utility as ligands in transition metal catalysis, primarily due to the coordinating ability of the sulfur atom. frontiersin.org The sulfur in the thiophene ring can form stable bonds with metal centers, influencing the electronic properties and steric environment of the catalyst. frontiersin.org
This compound can be elaborated into sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. For example, the phenyl or thiophene ring can be functionalized with diphenylphosphine (B32561) groups. The resulting biarylphosphine ligands can then be used in various cross-coupling reactions. The benzyloxy group provides a handle for further modification or can be removed to create a hemilabile ligand, where the phenolic oxygen can reversibly coordinate to the metal center, potentially influencing catalytic activity and selectivity.
Thiophene derivatives have been successfully employed as ligands for highly luminescent and stable nanocrystals, where the sulfur atom passivates surface defects. frontiersin.org This principle extends to catalysis, where the interaction between the thiophene's sulfur and a metal catalyst can stabilize catalytic species and prevent deactivation, for example, in palladium-catalyzed direct arylation reactions. researchgate.net
Application in the Construction of Organic Electronic Materials
Thiophene-based compounds are cornerstones in the field of organic electronics, valued for their electronic properties and stability. smolecule.com The 3-phenylthiophene (B186537) motif, as present in this compound, is a common structural unit in conjugated polymers and small molecules designed for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The parent compound can be functionalized and then polymerized to create conjugated polymers. For instance, introducing polymerizable groups like boronic esters or halides on the thiophene and/or phenyl rings allows for its incorporation into polymers via Suzuki or Stille cross-coupling reactions. The benzyloxy group can be retained to enhance solubility and processability of the resulting materials or can be cleaved post-polymerization to fine-tune the electronic and morphological properties of the polymer film.
Derivatives of 2,1,3-benzothiadiazole (B189464) (BT), which can be synthesized from precursors related to this compound, are widely used in organic electronics due to their high electron affinity and planar structures that facilitate intermolecular π-π stacking. mdpi.com The strategic placement of the phenyl and thiophene rings influences the HOMO/LUMO energy levels and the charge transport characteristics of the final material.
Table 2: Role of Phenylthiophene Derivatives in Organic Electronics
| Material Class | Key Structural Feature | Function of Phenylthiophene Unit | Example Application |
|---|---|---|---|
| Conjugated Polymers | Extended π-system | Backbone component for charge transport | Organic Photovoltaics (OPVs) researchgate.net |
| Small Molecule Semiconductors | Defined molecular structure | Core for tuning electronic properties | Organic Field-Effect Transistors (OFETs) |
Contribution to the Development of Novel Synthetic Methodologies
The synthesis and manipulation of this compound and its analogs contribute to the broader field of synthetic methodology, particularly in the area of C-H activation and cross-coupling reactions. rsc.org The presence of multiple, distinct C-H bonds on both the thiophene and phenyl rings makes this molecule an excellent substrate for studying the regioselectivity of direct arylation and other C-H functionalization reactions. nih.govmdpi.com
Researchers have utilized substrates with similar phenyl-heterocycle linkages to develop new catalytic systems that can selectively functionalize one C-H bond over another. rsc.orgrsc.org For example, palladium catalysts can be directed to activate the C-H bond at the 2-position of the thiophene ring or the ortho-position of the phenyl ring, depending on the ligands and reaction conditions employed. researchgate.netmdpi.com
Furthermore, the synthesis of the compound itself, often via Suzuki or other cross-coupling reactions between a thiophene boronic acid and a benzyloxy-substituted aryl halide, serves as a testbed for optimizing these critical bond-forming reactions. The development of ligand-less palladium-catalyzed direct arylation of thiophenes, for instance, represents a more atom-economical and environmentally friendly approach compared to traditional methods that require pre-functionalized organometallic reagents. researchgate.net The insights gained from studying the reactivity of molecules like this compound can lead to the discovery of more efficient and selective synthetic tools applicable across organic chemistry. mdpi.com
Future Directions and Emerging Research Avenues for 3 2 Benzyloxy Phenyl Thiophene Research
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for synthesizing 3-[2-(Benzyloxy)phenyl]thiophene is a critical first step towards its broader utilization. Current synthetic strategies often rely on classical, multi-step procedures that may involve harsh reagents and generate significant waste. Future research should prioritize the development of "green" synthetic protocols.
Key areas of exploration include:
One-Pot Syntheses: Designing multi-component reactions (MCRs) that allow for the construction of the target molecule in a single step from simple precursors would significantly improve efficiency and reduce waste. nih.gov MCRs, such as modifications of the Gewald reaction, offer a promising avenue for the one-pot synthesis of thiophene (B33073) derivatives with diverse substitution patterns. nih.gov
Metal-Free Approaches: Eliminating the use of heavy metal catalysts is a central goal of green chemistry. nih.gov Investigating metal-free methodologies, potentially utilizing alternative sulfur sources like elemental sulfur or potassium sulfide (B99878), could lead to more sustainable synthetic routes. nih.gov
Catalytic C-H Activation: Direct C-H activation and arylation of the thiophene ring represents a highly atom-economical approach. unito.it Research into palladium-catalyzed direct C-H arylation of thiophenes, particularly using water as a solvent, has shown promise for creating more sustainable processes. unito.it
Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Adapting existing synthetic routes or developing new ones for a flow chemistry setup could enable the efficient and reproducible production of this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification | Design of novel multi-component reactions (MCRs). |
| Metal-Free Synthesis | Reduced toxicity, lower environmental impact | Exploration of alternative sulfur sources and reaction conditions. |
| C-H Activation | High atom economy, reduced pre-functionalization steps | Development of efficient and selective catalytic systems. |
| Flow Chemistry | Enhanced safety, scalability, and process control | Adaptation and optimization of synthetic routes for flow reactors. |
Advanced Functionalization Strategies for Unique Reactivity Profiles
To tailor the properties of this compound for specific applications, the development of advanced and regioselective functionalization methods is paramount. The thiophene and phenyl rings offer multiple sites for modification, enabling the fine-tuning of its electronic, optical, and biological properties.
Future research in this area should focus on:
Regiodivergent C-H Functionalization: Gaining precise control over the position of new substituents is crucial. Catalyst-controlled regiodivergent C-H alkynylation of thiophenes, for example, allows for selective functionalization at either the C2 or C5 position, a technique that could be adapted for this compound. nih.gov Similarly, palladium-catalyzed 1,4-migration coupled with direct arylation can enable functionalization at the typically less reactive β-position of the thiophene ring. rsc.org
Sequential Functionalization: The ability to introduce multiple, different functional groups in a stepwise manner would open up a vast chemical space. Strategies employing pH-sensitive directing groups have been shown to allow for the sequential and regioselective C-H functionalization of thiophenes, providing access to complex substitution patterns. acs.orgnih.gov
Post-Polymerization Modification: For applications in organic electronics, where this compound might serve as a monomer, developing methods for the post-polymerization functionalization of the resulting polymer would be highly valuable for tuning material properties.
| Functionalization Technique | Target Outcome | Potential Impact |
| Regiodivergent C-H Functionalization | Precise control over the position of new functional groups. | Tailoring of electronic and steric properties for specific applications. |
| Sequential Functionalization | Stepwise introduction of multiple, diverse substituents. | Creation of complex and highly functionalized derivatives. |
| Post-Polymerization Modification | Modification of polymer properties after synthesis. | Fine-tuning of materials for organic electronics and other applications. |
Integration into Supramolecular Assemblies
The ability of molecules to self-assemble into ordered, functional architectures is a cornerstone of modern materials science. The aromatic and potentially polar nature of this compound makes it an excellent candidate for integration into supramolecular assemblies, leading to materials with novel optical and electronic properties.
Emerging research avenues include:
Liquid Crystalline Materials: The introduction of appropriate side chains could induce liquid crystalline behavior. The self-aligning properties of liquid crystalline phases, such as the highly ordered smectic E phase, can be exploited to create uniformly flat films with good molecular alignment, which is crucial for applications like organic field-effect transistors (OFETs). rsc.org
Host-Guest Chemistry: The thiophene-based structure can be incorporated as a guest into host molecules like pillar rsc.orgarenes. nih.gov This can lead to the formation of host-guest systems with interesting properties, such as white-light emission. nih.gov
Self-Assembled Nanostructures: Thiophene-based all-conjugated amphiphilic diblock copolymers have been shown to self-assemble into well-defined nanostructures like vesicles. acs.org By designing derivatives of this compound with appropriate amphiphilic properties, the formation of controlled nanostructures with tunable properties could be achieved. The self-assembly of such molecules is often driven by a combination of π-π stacking of the thiophene rings and other intermolecular interactions. acs.org
| Supramolecular Approach | Resulting Structure | Potential Application |
| Liquid Crystal Engineering | Ordered mesophases (e.g., smectic E) | Organic Field-Effect Transistors (OFETs), displays |
| Host-Guest Complexation | Encapsulated guest molecules | White-light emitting materials, sensors |
| Self-Assembly of Amphiphiles | Vesicles, micelles, or other nanostructures | Drug delivery, nanoelectronics |
Deepening Mechanistic Understanding through Experimental and Computational Synergy
A thorough understanding of the reaction mechanisms and structure-property relationships of this compound is fundamental for its rational design and application. A synergistic approach, combining experimental investigations with computational modeling, is essential to gain deep insights.
Future research should prioritize:
Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of synthetic and functionalization reactions. rsc.org This can help in optimizing reaction conditions and predicting the regioselectivity of functionalization.
Structure-Property Relationship Studies: Computational methods can predict how modifications to the molecular structure will affect its electronic and optical properties. For instance, DFT can be used to study the impact of different substituents on the HOMO-LUMO gap, which is crucial for applications in organic electronics. orientjchem.orgmdpi.com
Investigation of Excited State Dynamics: For potential applications in photoluminescent materials or photodynamic therapy, understanding the excited-state properties is critical. mdpi.com Time-dependent DFT (TD-DFT) can be used to model the electronic absorption spectra and predict the nature of excited states. researchgate.net
Elucidation of Supramolecular Interactions: Computational modeling can provide detailed insights into the non-covalent interactions that govern the self-assembly of this compound derivatives into larger architectures. nih.gov
| Research Area | Tools and Techniques | Expected Insights |
| Reaction Mechanisms | DFT calculations, kinetic studies | Optimization of synthetic routes, prediction of product distributions. |
| Structure-Property Relationships | DFT, TD-DFT, experimental characterization (UV-Vis, fluorescence) | Rational design of molecules with tailored electronic and optical properties. |
| Excited State Dynamics | Time-resolved spectroscopy, TD-DFT | Understanding of photophysical processes for optoelectronic applications. |
| Supramolecular Assembly | X-ray crystallography, AFM, SEM, computational modeling | Control over the formation of ordered nanostructures. |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its use in a new generation of advanced materials and therapeutic agents.
Q & A
Q. What are the standard synthetic protocols for 3-[2-(Benzyloxy)phenyl]thiophene?
The synthesis typically involves coupling a benzyloxy-substituted phenyl moiety with a thiophene ring. Key steps include:
- Benzyloxy introduction : Protection of phenolic hydroxyl groups using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiophene functionalization : Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between bromothiophene derivatives and boronic acid-functionalized benzyloxyphenyl precursors. Pd-based catalysts (e.g., Pd(PPh₃)₄) and mild temperatures (60–80°C) are often employed to avoid sulfur-poisoning issues .
- Deprotection : Selective removal of benzyl groups using hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HCl/EtOH) .
Q. Example Synthesis Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzyloxy protection | Benzyl bromide, K₂CO₃, DMF, 80°C | 85–90 | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 70°C | 70–75 | |
| Deprotection | H₂ (1 atm), Pd-C, EtOH, RT | >95 |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity and purity. Key signals include aromatic protons (δ 6.8–7.8 ppm) and benzyloxy methylene protons (δ 4.9–5.1 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths and dihedral angles between the thiophene and benzyloxyphenyl groups. For example, C–S bond lengths typically range from 1.70–1.75 Å .
Q. What are the primary research applications of this compound?
- Pharmaceutical chemistry : As a scaffold for developing kinase inhibitors or antimicrobial agents due to its planar aromatic structure .
- Materials science : Incorporation into conjugated polymers for organic electronics (e.g., OLEDs) owing to its electron-rich thiophene moiety .
- Chemical probes : Functionalization with fluorophores or reactive handles for studying biological targets .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing sulfur-induced catalyst poisoning?
- Catalyst selection : Use sulfur-tolerant catalysts like Pd/C or ligand-stabilized Pd complexes (e.g., Pd(OAc)₂ with SPhos ligand) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfur-containing intermediates .
- Temperature control : Lower reaction temperatures (50–60°C) reduce side reactions while maintaining catalytic activity .
Case Study : A 2021 study achieved 78% yield in a thiophene coupling reaction using Pd(OAc)₂/XPhos in toluene/water at 60°C, avoiding catalyst deactivation .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Multi-technique validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare experimental MS data with theoretical values .
- Crystallographic confirmation : Single-crystal X-ray diffraction provides unambiguous proof of regiochemistry, as seen in the resolved structure of a related benzothiophene derivative (C–C bond angle: 120.5°) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometries to match experimental data .
Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?
- Rational substitution : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the thiophene 5-position to modulate electronic properties and binding affinity .
- Hybridization : Combine with pharmacophores like triazoles or sydnones to target enzymes (e.g., cyclooxygenase-2) .
- Structure-activity relationship (SAR) studies : Systematic variation of substituents followed by in vitro assays (e.g., IC₅₀ determination against cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
